6-(2-Bromoethyl)quinoxaline
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Overview
Description
6-(2-Bromoethyl)quinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C10H9BrN2. It is a derivative of quinoxaline, which is a bicyclic compound consisting of fused benzene and pyrazine rings. Quinoxaline derivatives are known for their diverse pharmacological activities, including antifungal, antibacterial, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
6-(2-Bromoethyl)quinoxaline is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have been found to interact with various targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, suggesting diverse modes of action
Biochemical Pathways
Quinoxaline derivatives have been reported to demonstrate a wide range of physicochemical and biological activities , suggesting that they may interact with multiple biochemical pathways
Result of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects
Biochemical Analysis
Biochemical Properties
Quinoxaline derivatives, such as 6-(2-Bromoethyl)quinoxaline, can interact with various biomolecules in biochemical reactions
Cellular Effects
Quinoxaline compounds can influence cellular functions by triggering cellular signaling pathways
Molecular Mechanism
Quinoxaline derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Bromoethyl)quinoxaline typically involves the condensation of ortho-phenylenediamine with 1,2-dicarbonyl compounds, followed by bromination. One common method includes the reaction of 2-bromoethylamine with quinoxaline under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as ammonium bifluoride in aqueous ethanol, yielding high purity products .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. This includes the use of recyclable catalysts and solvent systems that reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 6-(2-Bromoethyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different quinoxaline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted quinoxalines depending on the nucleophile used.
Oxidation Products: Oxidized quinoxaline derivatives.
Reduction Products: Reduced quinoxaline derivatives.
Scientific Research Applications
6-(2-Bromoethyl)quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Quinoxaline: The parent compound with similar pharmacological properties.
6-Bromoquinoxaline: A closely related compound with a bromine atom at a different position.
2,3-Dichloroquinoxaline: Another derivative with different substituents that exhibit unique biological activities.
Uniqueness: 6-(2-Bromoethyl)quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoxaline derivatives .
Properties
IUPAC Name |
6-(2-bromoethyl)quinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-4-3-8-1-2-9-10(7-8)13-6-5-12-9/h1-2,5-7H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHDLNUDQFRWJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1CCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695659 |
Source
|
Record name | 6-(2-Bromoethyl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204298-74-7 |
Source
|
Record name | 6-(2-Bromoethyl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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